![molecular formula C22H16O6 B2607249 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate CAS No. 896033-78-6](/img/structure/B2607249.png)
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate is a complex organic compound characterized by its bichromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bichromene core through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced bichromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bichromene ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives of the bichromene core.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of bichromene exhibit anti-inflammatory, antioxidant, and anticancer activities. The ester group in 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate may enhance its bioavailability and efficacy in drug formulations.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it a candidate for various applications in materials science.
Mechanism of Action
The mechanism of action of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or signaling pathways involved in disease progression. The bichromene core can interact with cellular components, leading to the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,4,4’-Tetrahydro-2H,2’H-2,2’-bichromene
- 2,2’-Dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate
Uniqueness
Compared to similar compounds, 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate ester group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other bichromene derivatives.
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-12(2)21(24)26-14-7-8-15-16(11-20(23)27-19(15)10-14)17-9-13-5-3-4-6-18(13)28-22(17)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYUABUWCRREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)

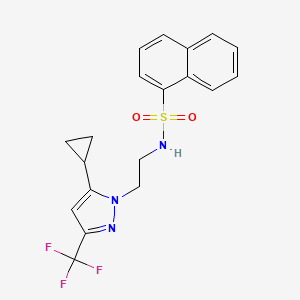
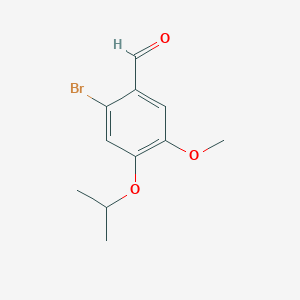
![3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2607174.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)
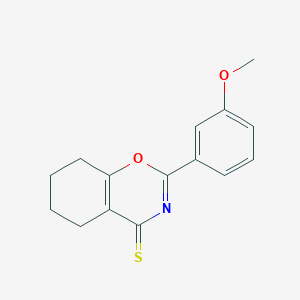
![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)
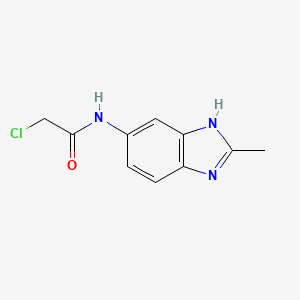
![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)
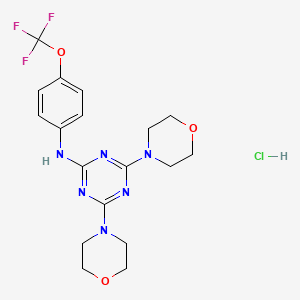
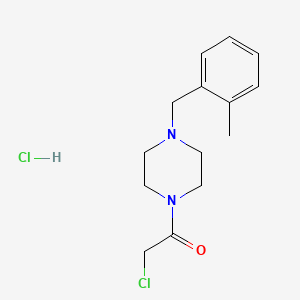
![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)
![2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine](/img/structure/B2607185.png)
